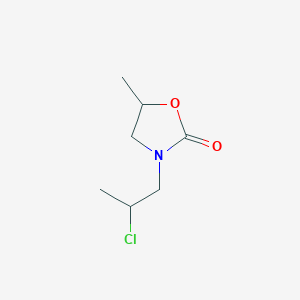
2,2/'-Diphenylazobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-Diphenylazobenzene is a well-known organic compound that belongs to the class of azobenzene derivatives. It is widely used in scientific research due to its unique properties and versatility. This compound is synthesized through various methods and has numerous applications in different fields of science.
Scientific Research Applications
2,2'-Diphenylazobenzene has numerous applications in scientific research, including photochemistry, photophysics, and material science. It is widely used as a photoswitchable molecule due to its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, 2,2'-Diphenylazobenzene is used in the development of new materials, such as liquid crystals and polymers, due to its unique optical and electronic properties.
Mechanism Of Action
The mechanism of action of 2,2'-Diphenylazobenzene involves the trans-cis isomerization of the molecule upon exposure to light. This process is reversible, and the molecule can return to its original state upon exposure to a different wavelength of light. The isomerization of the molecule causes changes in its physical and chemical properties, which can be used to control biological processes and create new materials with unique properties.
Biochemical And Physiological Effects
2,2'-Diphenylazobenzene has been shown to have minimal toxicity and does not have any significant biochemical or physiological effects on living organisms. However, it can be used to control biological processes through the use of light. For example, it has been used to control the activity of enzymes and ion channels in cells by attaching it to specific proteins and exposing them to light.
Advantages And Limitations For Lab Experiments
One of the main advantages of 2,2'-Diphenylazobenzene is its ability to undergo reversible trans-cis isomerization upon exposure to light. This property makes it a valuable tool for studying molecular motion and dynamics in biological systems. Additionally, it can be used to control biological processes and create new materials with unique properties. However, one limitation is that it requires exposure to specific wavelengths of light for isomerization to occur, which can limit its use in certain experiments.
Future Directions
There are numerous future directions for the use of 2,2'-Diphenylazobenzene in scientific research. One potential application is in the development of new materials with unique optical and electronic properties. Additionally, it can be used to control biological processes in living organisms, which could have implications for the development of new therapies for diseases. Further research is needed to fully understand the potential of this compound and its applications in different fields of science.
Conclusion:
In conclusion, 2,2'-Diphenylazobenzene is a valuable tool for scientific research due to its unique properties and versatility. It is synthesized through various methods and has numerous applications in different fields of science. Its mechanism of action involves reversible trans-cis isomerization upon exposure to light, which can be used to control biological processes and create new materials with unique properties. While it has some limitations, there are numerous future directions for the use of this compound in scientific research.
Synthesis Methods
2,2'-Diphenylazobenzene is synthesized through a diazotization reaction between aniline and nitrous acid, followed by coupling with benzene. This reaction produces an orange crystalline solid that is soluble in organic solvents. Alternative methods for synthesis include the reduction of 2,2'-dinitrodiphenylamine and the reaction of 2,2'-diaminodiphenylmethane with benzaldehyde.
properties
CAS RN |
13710-27-5 |
|---|---|
Product Name |
2,2/'-Diphenylazobenzene |
Molecular Formula |
C24H18N2 |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
bis(2-phenylphenyl)diazene |
InChI |
InChI=1S/C24H18N2/c1-3-11-19(12-4-1)21-15-7-9-17-23(21)25-26-24-18-10-8-16-22(24)20-13-5-2-6-14-20/h1-18H |
InChI Key |
DHOKCZIVZPGGLM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2N=NC3=CC=CC=C3C4=CC=CC=C4 |
synonyms |
2,2'-Diphenylazobenzene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[4-[Bis(2-hydroxyethyl)amino]-2-methylphenyl]diazenyl]-5-nitrobenzonitrile](/img/structure/B80510.png)





![2,4,5-Trioxa-1lambda5-phospha-3-aluminabicyclo[1.1.1]pentane 1-oxide](/img/structure/B80518.png)






